molecular formula C9H8F4O2 B14042950 1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene

1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene

Cat. No.: B14042950
M. Wt: 224.15 g/mol
InChI Key: JDGNXSUHOCZBOR-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene typically involves the reaction of a fluorinated benzene derivative with appropriate reagents under controlled conditions. One common method involves the use of difluoromethoxy and ethoxy substituents, which are introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or methoxylated benzene derivatives .

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Difluoro-2-difluoromethoxy-4-ethoxybenzene is unique due to its specific arrangement of fluorine, methoxy, and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

1-(difluoromethoxy)-5-ethoxy-2,4-difluorobenzene

InChI

InChI=1S/C9H8F4O2/c1-2-14-7-4-8(15-9(12)13)6(11)3-5(7)10/h3-4,9H,2H2,1H3

InChI Key

JDGNXSUHOCZBOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1F)F)OC(F)F

Origin of Product

United States

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